

# physicochemical properties of 6-Chloro-4-methoxynicotinonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Chloro-4-methoxynicotinonitrile

Cat. No.: B1425353

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## An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methoxynicotinonitrile

For professionals in chemical synthesis and drug discovery, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of its effective application. **6-Chloro-4-methoxynicotinonitrile** is a substituted pyridine derivative that serves as a valuable, multifunctional building block. Its unique arrangement of a chloro substituent, a methoxy group, and a nitrile function on the pyridine core offers a versatile platform for generating diverse molecular architectures.

This guide provides a detailed examination of the core physicochemical and spectroscopic properties of **6-Chloro-4-methoxynicotinonitrile**, offering field-proven insights into its characterization and handling. The protocols described herein are designed as self-validating systems to ensure accuracy and reproducibility in a research setting.

## Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the first critical step in any scientific endeavor. The fundamental identifiers for **6-Chloro-4-methoxynicotinonitrile** are consolidated below.

Identifier	Value	Source
IUPAC Name	6-chloro-4-methoxypyridine-3-carbonitrile	[1]
CAS Number	1187190-69-7	[1][2][3][4][5][6][7]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub> O	[1][2][8]
Molecular Weight	168.58 g/mol	[1][2][8]
Canonical SMILES	<chem>COC1=CC(=NC=C1C#N)Cl</chem>	[1]
InChI Key	QGEATODEGYRNCA-UHFFFAOYSA-N	[1]

The molecule's structure, featuring a pyridine ring substituted at positions 3, 4, and 6, is visualized below. This arrangement dictates its reactivity and intermolecular interactions.

*Molecular structure of **6-Chloro-4-methoxynicotinonitrile**.*

## Core Physicochemical Properties

A molecule's behavior in a biological or chemical system is governed by its physical properties. While extensive experimental data for this specific compound is not widely published, key parameters can be predicted and are crucial to determine empirically for its application in drug development.[9]

Property	Value / Range	Significance & Causality
Appearance	White to off-white solid (Predicted)	The solid state at room temperature is typical for rigid, planar aromatic compounds of this molecular weight. Color can be indicative of purity.
Melting Point	Not publicly available	A sharp melting point is a primary indicator of purity. The value is influenced by crystal lattice energy, molecular symmetry, and intermolecular forces. For comparison, the related compound 2,6-Dichloro-4-methylnicotinonitrile has a melting point of 108-112 °C. <a href="#">[10]</a>
Boiling Point	Not publicly available	Not typically determined for solids of this nature, as decomposition may occur before boiling under atmospheric pressure.
Solubility	Predicted to be poorly soluble in water, soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMSO).	The largely nonpolar aromatic structure and lack of hydrogen bond donors limit aqueous solubility. The chloro and methoxy groups contribute to its solubility in a range of common organic solvents. <a href="#">[11]</a>

LogP	1.62 (Predicted)	The octanol-water partition coefficient (LogP) indicates moderate lipophilicity. This value is within a favorable range for drug candidates, balancing solubility and membrane permeability.[12]
Topological Polar Surface Area (TPSA)	45.91 Å <sup>2</sup>	TPSA is a predictor of drug transport properties. A value under 140 Å <sup>2</sup> is often associated with good cell permeability. The TPSA of this molecule is primarily derived from the nitrile nitrogen and the methoxy oxygen.[12][13]

## Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. The expected data for **6-Chloro-4-methoxynicotinonitrile** is outlined below, with predictions informed by established principles and data from structurally analogous compounds.[14]

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Two singlets should appear in the aromatic region, corresponding to the two protons on the pyridine ring. A third singlet will be observed for the three protons of the methoxy group, typically in the range of 3.9-4.1 ppm.[15]
- <sup>13</sup>C NMR: The carbon NMR spectrum will show seven distinct signals. The nitrile carbon is expected to appear around 115-120 ppm. The methoxy carbon signal will be found around 55-60 ppm. The remaining five signals correspond to the carbons of the pyridine ring, with their specific shifts influenced by the electronic effects of the substituents.[15][16]

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.

- **Expected Molecular Ion:** Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule,  $[M+H]^+$ , at  $m/z$  169.58.
- **Isotopic Pattern:** A key diagnostic feature will be the isotopic pattern caused by the presence of chlorine. A second peak,  $[M+2+H]^+$ , will be observed at  $m/z$  171.58 with an intensity approximately one-third of the  $[M+H]^+$  peak, characteristic of a molecule containing one chlorine atom.<sup>[14]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

- **C $\equiv$ N Stretch:** A sharp, strong absorption band is expected in the range of 2220-2240  $\text{cm}^{-1}$  corresponding to the nitrile group.
- **C-O-C Stretch:** The methoxy group will exhibit a strong C-O stretching vibration, typically around 1250  $\text{cm}^{-1}$ .
- **Aromatic C=C/C=N Stretches:** Multiple bands in the 1400-1600  $\text{cm}^{-1}$  region will confirm the aromatic pyridine core.
- **C-Cl Stretch:** A band in the 700-800  $\text{cm}^{-1}$  region can often be attributed to the carbon-chlorine bond.

## Experimental Workflows and Protocols

To ensure scientific integrity, all characterization must be based on robust experimental protocols. The following workflows are designed to be self-validating.

*General analytical workflow for compound characterization.*

### Protocol 1: $^1\text{H}$ NMR Data Acquisition

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **6-Chloro-4-methoxynicotinonitrile** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean NMR tube. Ensure the solvent choice is appropriate for the compound's solubility.<sup>[14]</sup>
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0.00 ppm.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the <sup>1</sup>H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.<sup>[17]</sup>
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and integrate the signals to determine the relative number of protons for each peak.

## Protocol 2: ESI-MS Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrument Setup:** Calibrate the mass spectrometer using a known standard. Set the ionization mode to positive ion electrospray (ESI+).
- **Infusion:** Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
- **Acquisition Parameters:** Set appropriate parameters for the capillary voltage, cone voltage, and desolvation temperature to achieve stable ionization and optimal signal. Scan over a mass range that includes the expected molecular ion (e.g., m/z 50-300).<sup>[17]</sup>
- **Data Analysis:** Identify the molecular ion peak [M+H]<sup>+</sup> and confirm the characteristic isotopic pattern for a monochlorinated compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.<sup>[14]</sup>

# Reactivity, Safety, and Applications

## Reactivity Insights

The utility of **6-Chloro-4-methoxynicotinonitrile** in synthesis stems from the distinct reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse carbon and nitrogen-based substituents.<sup>[18]</sup> The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing further avenues for molecular elaboration.

## Safety and Handling

Proper handling is essential when working with any chemical intermediate.

- **Hazard Statements:** **6-Chloro-4-methoxynicotinonitrile** is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).<sup>[1]</sup>
- **Precautionary Measures:** Always handle this compound in a well-ventilated area or a chemical fume hood.<sup>[11]</sup> Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.<sup>[19][20][21]</sup> Avoid creating dust and prevent contact with skin and eyes.<sup>[22]</sup>
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[21]</sup>

## Applications in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry.<sup>[23]</sup> The chloro and methoxy groups are frequently employed by medicinal chemists to modulate a compound's potency, selectivity, and pharmacokinetic properties.<sup>[24][25]</sup> **6-Chloro-4-methoxynicotinonitrile** serves as a key starting material for the synthesis of more complex heterocyclic systems, which are investigated as potential therapeutic agents for a wide range of diseases. The strategic placement of its functional groups allows for rapid library synthesis and structure-activity relationship (SAR) studies.<sup>[26]</sup>

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## References

- 1. americanelements.com [americanelements.com]
- 2. 6-Chloro-4-methoxynicotinonitrile - CAS:1187190-69-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. vegpharm.com [vegpharm.com]
- 5. ruifuchem.com [ruifuchem.com]
- 6. ivychem.com [ivychem.com]
- 7. 6-CHLORO-4-METHOXYNICOTINONITRILE;1187190-69-7 [abichem.com]
- 8. 4-Chloro-6-methoxynicotinonitrile | CymitQuimica [cymitquimica.com]
- 9. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 10. lookchem.com [lookchem.com]
- 11. fishersci.com [fishersci.com]
- 12. chemscene.com [chemscene.com]
- 13. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Proton NMR Table [www2.chemistry.msu.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. fishersci.com [fishersci.com]



- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 23. benchchem.com [benchchem.com]
- 24. drughunter.com [drughunter.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 6-Chloro-4-methoxynicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1425353#physicochemical-properties-of-6-chloro-4-methoxynicotinonitrile]

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